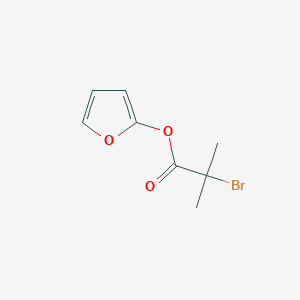

Furan-2-yl 2-bromo-2-methylpropanoate

Description

Contextual Significance of Halogenated Esters in Organic Synthesis

Halogenated esters, particularly α-halo esters, are well-established as important intermediates in organic synthesis. researchgate.net Their utility stems from the presence of a halogen atom, which serves as a good leaving group in nucleophilic substitution reactions. researchgate.net This reactivity allows for the introduction of a wide array of functional groups, making them precursors to more complex molecules. researchgate.net For instance, they are used in the synthesis of α,β-epoxy esters (glycidic esters) through the Darzens reaction and can be converted into amino acids via reaction with ammonia. researchgate.net

Furthermore, α-halo esters are potent alkylating agents, capable of forming new carbon-carbon bonds. researchgate.net Their preparation is often achieved through the halogenation of the corresponding carboxylic acid or ester. researchgate.net The presence of the halogen enhances the reactivity of the adjacent carbonyl group, making these compounds valuable in a variety of synthetic transformations.

The Furan (B31954) Moiety as a Versatile Building Block in Chemical Synthesis

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom that is a cornerstone of modern synthetic chemistry. researchgate.netrsc.orgmdpi.com Its unique combination of aromatic character and reactivity makes it an exceptionally versatile building block. researchgate.netnumberanalytics.com While furan exhibits aromatic stability, its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that involve dearomatization under relatively mild conditions. researchgate.net

Furan and its derivatives are found in numerous natural products and are used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comrsc.org The furan ring can act as a diene in Diels-Alder reactions, a nucleophile in electrophilic substitutions, and can undergo ring-opening to form 1,4-dicarbonyl compounds. researchgate.net This diverse reactivity allows for the incorporation of the furan moiety into larger, more complex molecular architectures. rsc.orgnumberanalytics.com Moreover, the development of furan-based polymers is a growing area of research, driven by the potential to create sustainable materials from biomass-derived monomers. rsc.orgmdpi.com

Overview of 2-Bromo-2-methylpropanoate (B8525525) Derivatives in Polymer Science and Organic Chemistry

Derivatives of 2-bromo-2-methylpropanoic acid, such as methyl 2-bromo-2-methylpropionate and isopropyl 2-bromo-2-methylpropionate, are of particular importance in the field of polymer chemistry. mdpi.comvaia.com These compounds are widely used as initiators in a type of controlled radical polymerization known as Atom Transfer Radical Polymerization (ATRP). wikipedia.orgyoutube.com

ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures. wikipedia.orgcmu.edu The process relies on the reversible activation of a dormant species (the alkyl halide initiator) by a transition metal catalyst to generate radicals. wikipedia.orgyoutube.com The 2-bromo-2-methylpropanoate structure is highly effective in this role, as the tertiary alkyl bromide can readily and reversibly generate a stable radical, allowing for controlled polymer chain growth. youtube.com This control makes these initiators essential for creating advanced materials with tailored properties. youtube.comosti.gov

Research Landscape and Emerging Applications of Furan-2-yl 2-bromo-2-methylpropanoate

While direct research on this compound is not extensively documented, its structure suggests significant potential in several areas of chemical research. A plausible synthetic route to this compound would involve the esterification of 2-furanol (B3349493) with 2-bromo-2-methylpropionyl bromide, a reaction analogous to the synthesis of other esters from acyl halides and alcohols. libretexts.orgchemguide.co.uk

The primary application of this compound is likely as a bifunctional molecule. The 2-bromo-2-methylpropanoate group can act as an initiator for ATRP, enabling the growth of polymer chains from the furan ring. mdpi.com The furan moiety within the resulting polymer can then be utilized for further modifications. For example, the diene character of the furan ring could be exploited in Diels-Alder reactions to cross-link polymer chains or to attach other molecules, leading to the formation of novel functional materials and polymer-drug conjugates. This dual functionality makes this compound a promising building block for the design of advanced polymers with tailored architectures and properties.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C8H9BrO3 | 237.06 |

| 2-Furanol | 22125-39-9 | C4H4O2 | 84.07 |

| 2-Bromo-2-methylpropionic acid | 2052-01-9 | C4H7BrO2 | 167.00 |

| 2-Bromo-2-methylpropionyl bromide | 20769-85-1 | C4H6Br2O | 229.90 |

| Methyl 2-bromo-2-methylpropionate | 23426-63-3 | C5H9BrO2 | 181.03 |

| Isopropyl 2-bromo-2-methylpropionate | 51368-55-9 | C7H13BrO2 | 209.08 |

| Furan | 110-00-9 | C4H4O | 68.07 |

| Benzene | 71-43-2 | C6H6 | 78.11 |

| Thiophene | 110-02-1 | C4H4S | 84.14 |

| Pyrrole | 109-97-7 | C4H5N | 67.09 |

| Ethyl ethanoate | 141-78-6 | C4H8O2 | 88.11 |

| Ethanoic acid | 64-19-7 | C2H4O2 | 60.05 |

| Ethanol | 64-17-5 | C2H6O | 46.07 |

Detailed Research Findings (Predictive)

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Physical State | Colorless to pale yellow liquid | Based on similar low molecular weight esters. |

| Boiling Point | Estimated 220-240 °C | Extrapolated from the boiling points of its constituent parts and similar esters. |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane (B109758), acetone); sparingly soluble in water. | General solubility characteristics of esters and furan derivatives. uop.edu.pk |

| Reactivity | - Ester group susceptible to hydrolysis under acidic or basic conditions. - Tertiary bromide acts as an initiator for ATRP. - Furan ring can undergo Diels-Alder reactions and electrophilic substitution. | Known reactivity of ester, α-bromo ester, and furan functionalities. researchgate.netresearchgate.netwikipedia.org |

| Primary Application | Initiator for Atom Transfer Radical Polymerization (ATRP) to produce furan-functionalized polymers. | The 2-bromo-2-methylpropanoate moiety is a classic ATRP initiator. wikipedia.orgyoutube.com |

| Secondary Application | Building block in organic synthesis for creating complex molecules incorporating a furan ring. | The furan moiety is a versatile synthon in organic chemistry. rsc.orgnumberanalytics.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

918546-01-7 |

|---|---|

Molecular Formula |

C8H9BrO3 |

Molecular Weight |

233.06 g/mol |

IUPAC Name |

furan-2-yl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C8H9BrO3/c1-8(2,9)7(10)12-6-4-3-5-11-6/h3-5H,1-2H3 |

InChI Key |

MUFINOVAMMGFOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC1=CC=CO1)Br |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Furan 2 Yl 2 Bromo 2 Methylpropanoate

Initiation in Controlled Polymerization Processes

The 2-bromo-2-methylpropanoate (B8525525) group is a well-established initiator for controlled/living radical polymerizations, providing a pathway to polymers with predetermined molecular weights and narrow molecular weight distributions.

Atom Transfer Radical Polymerization (ATRP) Initiation Mechanisms

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers. tsijournals.comnih.gov The process relies on a reversible equilibrium between active, propagating radical species and dormant species. nih.gov Furan-2-yl 2-bromo-2-methylpropanoate can function as an initiator in ATRP systems. tsijournals.com The initiation mechanism involves the homolytic cleavage of the carbon-bromine bond, facilitated by a transition metal catalyst, typically a copper(I) complex. tsijournals.comcmu.edu

The process begins with the activation of the initiator by the catalyst (e.g., Cu(I)Br/ligand). The catalyst abstracts the bromine atom from this compound, forming a furan-2-yl 2-methylpropanoate (B1197409) radical and the oxidized catalyst (e.g., Cu(II)Br₂/ligand). This radical then adds to a monomer molecule, initiating the polymerization chain. The growing polymer chain is then reversibly deactivated by the higher oxidation state catalyst, reforming a dormant species with a terminal carbon-bromine bond. tsijournals.comcmu.edu This reversible activation-deactivation cycle allows for controlled chain growth and leads to polymers with low polydispersity. tsijournals.com

Table 1: Key Components in ATRP Initiated by this compound

| Component | Role |

| This compound | Initiator |

| Monomer (e.g., Methyl Methacrylate) | Building block of the polymer chain |

| Cu(I)Br | Catalyst (activator) |

| Ligand (e.g., 2,2'-bipyridine) | Solubilizes and modulates the reactivity of the copper catalyst |

| Cu(II)Br₂ | Deactivator |

Application in Living Radical Polymerization for Defined Polymer Architectures

The "living" nature of ATRP initiated by compounds like this compound enables the synthesis of polymers with complex and well-defined architectures. cmu.edu Because the polymerization can be stopped and restarted, it is possible to create block copolymers by adding a second monomer after the first has been consumed. tsijournals.com The furan (B31954) moiety at the chain end, originating from the initiator, can also be used for post-polymerization modifications, further expanding the possibilities for creating functional materials. The ability to control molecular weight and produce polymers with narrow polydispersity is a hallmark of living radical polymerization. scialert.net

Role as Chain Transfer Agents in Polymerization Systems

While the primary role of the 2-bromo-2-methylpropanoate group is as an initiator, certain bromo compounds can also act as chain transfer agents in radical polymerizations. scialert.net In this capacity, the agent interrupts the growth of a polymer chain by transferring a bromine atom to the propagating radical. This terminates the original chain and creates a new radical from the chain transfer agent, which can then initiate a new polymer chain. This process helps to control the molecular weight of the resulting polymer. scialert.netgoogle.com For instance, 2-bromoethanol (B42945) has been shown to control the radical polymerization of methyl methacrylate. scialert.net

Mechanistic Pathways of the Furan Moiety in Reactions

The furan ring in this compound is a versatile functional group that can undergo a range of reactions, enabling its use in dynamic and responsive materials.

Retro-Diels-Alder Reactions in Mechanophore Design

The furan group can participate in Diels-Alder reactions with dienophiles, such as maleimides, to form cycloadducts. rsc.org These adducts are often thermally reversible, undergoing a retro-Diels-Alder reaction upon heating to regenerate the original furan and dienophile. rsc.orgresearchgate.net This reversible covalent chemistry is a key principle in the design of self-healing materials and mechanophores—molecules that respond to mechanical stress.

The retro-Diels-Alder reaction of furan-maleimide adducts can be triggered by heat or mechanical force. uliege.be Thermally, the reaction typically follows a concerted mechanism. uliege.be However, under mechanical tension, the reaction pathway can switch to a sequential mechanism, where one of the scissile bonds breaks before the other. uliege.be This change in mechanism is a critical aspect of their function as mechanophores. uliege.be

Table 2: Factors Influencing the Retro-Diels-Alder Reaction of Furan Adducts

| Factor | Influence |

| Temperature | Higher temperatures favor the retro-Diels-Alder reaction. researchgate.net |

| Substituents | Electron-withdrawing groups on the furan or maleimide (B117702) can affect the reversibility. rsc.org |

| Mechanical Force | Can induce a switch from a concerted to a sequential reaction mechanism. uliege.be |

| Nucleophiles | Can accelerate the retro-Diels-Alder kinetics. rsc.org |

Electrophilic Activation and Hydroarylation Reactions of Furan Systems

The furan ring is susceptible to electrophilic attack. In the presence of strong Brønsted or Lewis acids, the furan moiety can be activated, making it reactive towards nucleophiles. nih.gov For example, in superacidic media like trifluoromethanesulfonic acid (TfOH), furan derivatives can undergo hydroarylation reactions with arenes. nih.gov The reaction proceeds through the formation of a highly reactive, O,C-diprotonated furan species which acts as the electrophile. nih.gov This superelectrophilic activation allows for the formation of carbon-carbon bonds between the furan ring and aromatic compounds. nih.gov

Formation and Reactivity of Oxocarbenium Ion Intermediates in Furanoside Transformations

In carbohydrate chemistry, the glycosylation reaction is a fundamental process that often proceeds through a transient cyclic oxocarbenium ion. nih.gov This intermediate is formed from a glycosyl donor and is central to the formation of glycosidic bonds. researchgate.net While this compound is not a traditional glycoside, the principles governing furanoside (furan-containing sugars) transformations are relevant to understanding the potential reactivity of its furan ring, particularly the bond between the furan oxygen and the ester's carbonyl carbon.

The formation of an oxocarbenium ion is a critical step in chemical glycosylations, where a leaving group at the anomeric position is activated and departs. researchgate.net The stability and subsequent reactivity of this cation are influenced by several factors, including the protecting groups on the sugar ring and the nature of the leaving group. nih.govcapes.gov.br Six-membered pyranose glycosyl cations exhibit significant conformational flexibility. nih.gov Computational studies on glucosyl oxocarbenium ions have explored their conformational preferences, which are crucial for determining the stereochemical outcome of glycosylation reactions. nih.gov For instance, the B2,5 boat conformer is often more stable than the 4H3 half-chair. acs.org

The reactivity of these glycosyl oxocarbenium ions is a subject of detailed study, with reaction mechanisms spanning a continuum from pure SN1 processes involving "naked" cations to bimolecular SN2-type pathways where counterions and the donor molecule play a significant role. acs.orgnih.gov The interaction with weakly nucleophilic counterions, such as triflate, can lead to highly reactive intermediates like glycosyl triflates, which exist in equilibrium with oxocarbenium-like ion pairs. nih.gov The stability of the oxocarbenium ion is enhanced by neighboring group participation from adjacent protecting groups, even if those groups are electron-withdrawing. capes.gov.br

Factors Influencing Oxocarbenium Ion Stability and Reactivity

| Factor | Description | Impact on Reactivity | Reference |

|---|---|---|---|

| Protecting Groups | Functional groups on the ring, such as acyl or silyl (B83357) ethers. | Can stabilize the cation through neighboring group participation. The nature of the C-2 substituent is particularly important for geometry and stability. | capes.gov.brnih.gov |

| Leaving Group | The group at the anomeric position that departs to form the cation. | The pKa of the leaving group's conjugate acid influences the formation of reactive intermediates like glycosyl triflates. | nih.gov |

| Solvent | The polarity of the reaction medium. | Influences the nature of the reactive species, such as whether it is a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). | nih.govacs.org |

| Counterion | The anion associated with the oxocarbenium cation. | Weakly nucleophilic counterions can form highly reactive ion pairs that influence the reaction pathway and stereoselectivity. | acs.orgnih.gov |

General Electrophilic Substitution and Polymerization Tendencies of Furan Rings

The furan ring is a π-rich heterocycle that is significantly more reactive towards electrophiles than benzene. chemicalbook.com This enhanced reactivity is due to the oxygen atom's ability to donate electron density to the ring system. numberanalytics.compearson.com Consequently, electrophilic aromatic substitution on furan can proceed under much milder conditions. pearson.com

Substitution preferentially occurs at the C2 and C5 positions. chemicalbook.compearson.com This regioselectivity is explained by the greater stability of the carbocation intermediate formed when the electrophile attacks at the C2 position, which allows for three resonance structures to delocalize the positive charge. chemicalbook.com In contrast, attack at the C3 position yields a less stable intermediate with only two resonance structures. chemicalbook.com For this compound, the C2 position is occupied by the ester group, meaning electrophilic attack would be directed to the C5 position. Common electrophilic substitution reactions for furan derivatives include nitration, bromination, and formylation. numberanalytics.comresearchgate.net

A significant aspect of furan chemistry, particularly under acidic conditions, is its tendency to undergo polymerization. numberanalytics.comrsc.org The reaction is often initiated by the protonation of the furan ring at the C2 or C5 position, forming a carbocation. rsc.org This cation can then act as an electrophile, attacking another furan molecule and initiating a polymerization chain reaction. This acid sensitivity means that reactions involving the furan ring must be carefully controlled to avoid the formation of unwanted polymeric byproducts. rsc.orgresearchgate.net

Comparative Reactivity in Electrophilic Substitution

| Compound | Relative Reactivity (vs. Benzene) | Reason for Reactivity | Reference |

|---|---|---|---|

| Furan | ~1011 times more reactive | Oxygen atom donates electron density to the ring, increasing nucleophilicity. Lower resonance energy (18 kcal/mol) compared to thiophene. | chemicalbook.com |

| Pyrrole | More reactive than furan | Nitrogen is less electronegative than oxygen, leading to greater electron donation. | numberanalytics.com |

| Thiophene | Less reactive than furan | Sulfur is less electronegative but d-orbital participation can affect aromaticity. Higher resonance energy (29 kcal/mol) than furan. | chemicalbook.comnumberanalytics.com |

| Benzene | Baseline (1) | High resonance stabilization, requiring strong electrophiles and harsh conditions for substitution. | chemicalbook.com |

Nucleophilic Reactivity and Functionalization Strategies

Functionalization of this compound can be achieved by targeting either the furan ring or the α-bromo ester moiety through nucleophilic reactions.

Nucleophilic Attack on Carbon-Bromine Bonds

The 2-bromo-2-methylpropanoate group features a tertiary carbon atom bonded to a bromine atom. This C-Br bond is a prime site for nucleophilic substitution reactions, where a nucleophile replaces the bromide leaving group. ncert.nic.in Nucleophiles are electron-rich species that are attracted to the partial positive charge on the carbon atom bonded to the electronegative halogen. ncert.nic.inwikipedia.org

Reactions at a tertiary carbon can proceed via an SN1 mechanism. This pathway involves a two-step process where the leaving group (Br⁻) first departs to form a stable tertiary carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. ncert.nic.in The stability of the tertiary carbocation makes this pathway favorable. Alternatively, under strongly basic conditions, an elimination (E2) reaction might compete with substitution. Given the steric hindrance around the tertiary carbon, an SN2 reaction, which requires backside attack by the nucleophile, is highly unlikely. ncert.nic.in

The carbonyl group adjacent to the C-Br bond also influences reactivity. The large partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack, a common reaction for carboxylic acid derivatives. libretexts.org

Reactions with Various Nucleophiles in Furanoside Chemistry

In the broader context of furanoside chemistry, various nucleophiles are used to synthesize modified carbohydrate structures. Common nucleophiles include oxygen-based (water, alcohols, hydroxides), nitrogen-based (amines, azides), and sulfur-based (thiols, thiolates) species. libretexts.orglibretexts.org The strength of a nucleophile is a key factor in its reactivity. libretexts.org For example, negatively charged nucleophiles like hydroxide (B78521) or thiolate anions are significantly more reactive than their neutral counterparts, water and thiols. libretexts.orglibretexts.org

In protic solvents like water or ethanol, nucleophilicity tends to increase down a group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). libretexts.org This is because larger ions are less tightly solvated, making them more available to react. libretexts.org These principles can be applied to functionalize furan-containing molecules, either through substitution reactions at electrophilic centers or through addition reactions.

Palladium-Catalyzed Coupling Reactions Involving Furan Derivatives

A powerful and modern strategy for the functionalization of furan rings is the use of palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com

Several types of palladium-catalyzed reactions are effective for modifying furan derivatives:

Suzuki Coupling: This reaction couples a furan-boronic acid or ester with an organic halide. It is a versatile method for creating new C-C bonds. mdpi.com

Heck Reaction: This reaction involves the coupling of a furan derivative with an alkene, providing a route to substituted alkenyl-furans. mdpi.comnih.gov

C-H Activation/Arylation: Advanced methods allow for the direct coupling of a C-H bond on the furan ring with an aryl halide, avoiding the need to pre-functionalize the furan. rsc.orgthieme-connect.com This is a highly atom-economical approach to building complex molecules.

Coupling with Organoaluminum Reagents: 2-Bromofurans can be efficiently coupled with alkenylaluminum reagents to produce 2-alkenylfuran derivatives in high yields. rsc.org

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃, often in combination with a phosphine (B1218219) ligand like XantPhos, to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.govrsc.org

Examples of Palladium-Catalyzed Reactions on Furan Derivatives

| Reaction Type | Reactants | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Furan-boronic acid + Aryl/Alkyl Halide | Pd Catalyst + Base | Aryl/Alkyl-substituted Furan | mdpi.com |

| Heck Reaction | Furan derivative + Alkene | Pd(OAc)₂ + Phosphine Ligand | Alkenyl-substituted Furan | mdpi.comnih.gov |

| Coupling with Alkenylaluminum | 2-Bromobenzofuran + Alkenylaluminum | PdCl₂ / XantPhos | 2-Alkenylbenzofuran | rsc.org |

| C-H Activation/Annulation | 1,3-Diketone + Alkene | Pd(OAc)₂ + Cu(OAc)₂ | Substituted Furan | rsc.org |

| C-Si Arylation | 2-Trimethylsilylbenzofuran + Aryl Iodide | PdCl₂(PPh₃)₂ + AgNO₃/KF | 2-Arylbenzofuran | thieme-connect.com |

Applications in Advanced Materials and Chemical Technologies

Polymer Synthesis and Functionalization

The primary application of Furan-2-yl 2-bromo-2-methylpropanoate (B8525525) is as an initiator in polymer synthesis. Using ATRP, it can initiate the polymerization of a wide range of monomers, such as styrenes and (meth)acrylates, to produce well-defined polymers with a furan (B31954) group at one end of the chain. tsijournals.com This terminal furan functionality is then available for post-polymerization modifications, allowing for the creation of complex macromolecular structures.

| Polymerization Details | |

| Polymerization Method | Atom Transfer Radical Polymerization (ATRP) |

| Role of Compound | Initiator |

| Active Initiating Group | 2-bromo-2-methylpropanoate |

| Resulting Polymer Feature | Terminal Furan-2-yl Group |

| Key Advantage | Precise control over polymer molecular weight and low polydispersity. tsijournals.com |

Protein-polymer conjugates are hybrid materials that combine the biological specificity of proteins with the physical properties of synthetic polymers, leading to improved stability and pharmacokinetics. nih.gov Polymers synthesized using Furan-2-yl 2-bromo-2-methylpropanoate can be attached to proteins using a "grafting-to" approach. In this method, the furan-terminated polymer is synthesized first. Separately, a protein is modified to feature a dienophile, such as a maleimide (B117702) group, on its surface. The furan-terminated polymer is then covalently attached to the modified protein via the highly efficient and specific Diels-Alder reaction. nih.gov This strategy allows for the creation of well-defined bioconjugates where the polymer chains are attached at specific sites, preserving the protein's structure and function. nih.gov

Functional polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers in a selective solvent. They are extensively studied for applications such as drug delivery. nih.gov this compound can be used to synthesize such block copolymers. First, it initiates the polymerization of a hydrophobic monomer block. The resulting furan-terminated hydrophobic polymer can then act as a macroinitiator for the polymerization of a hydrophilic block, creating an amphiphilic diblock copolymer with a terminal furan group.

When dispersed in an aqueous solution, these copolymers self-assemble into micelles with a hydrophobic core and a hydrophilic corona. The furan groups are displayed on the micelle's surface, providing reactive sites for further functionalization. nih.gov For instance, targeting ligands or other functional molecules can be "clicked" onto the micelle surface via the Diels-Alder reaction, enhancing their utility in targeted therapeutic applications.

Modifying the surfaces of materials is crucial for controlling their properties, such as wettability, biocompatibility, and adhesion. Polymers synthesized using this compound offer a powerful tool for surface functionalization. rsc.org The process involves grafting these furan-terminated polymers onto a substrate. The substrate surface is first functionalized with a complementary dienophile, typically a maleimide-containing molecule. The furan-terminated polymer chains are then attached to the surface through the Diels-Alder "click" reaction. acs.org This method, known as "grafting-to," allows for the creation of dense polymer brushes on various surfaces. The reaction is highly efficient and can be performed under mild conditions, making it a versatile strategy for developing new smart materials. rsc.orgacs.org

Mechanically Responsive Materials and Controlled Release Systems

The thermoreversible nature of the Diels-Alder reaction between furan and maleimide is a key feature exploited in the design of mechanically responsive and self-healing materials. scielo.brrsc.org Polymers with terminal furan groups, synthesized from this compound, can be cross-linked using bismaleimide (B1667444) molecules to form a polymer network. The cross-links are formed by Diels-Alder adducts. acs.org

These adducts can undergo a retro-Diels-Alder reaction when subjected to mechanical stress or heat, causing the cross-links to break and the material to soften or fracture. nih.gov Upon removal of the stimulus, the forward Diels-Alder reaction can occur, reforming the cross-links and "healing" the material. rsc.orgdigitellinc.com This dynamic covalent chemistry allows for the creation of materials that can repair themselves after damage.

This same principle can be applied to create controlled-release systems. A small molecule (e.g., a drug or fragrance) can be tethered within a polymer matrix via a furan-maleimide Diels-Alder adduct. The application of a mechanical force, such as compression or tension, can induce the retro-[4+2] cycloaddition, breaking the bond and releasing the small molecule from the material. nih.gov This approach offers a chemical-based mechanism for on-demand release triggered by mechanical stimuli. nih.gov

| Application | Core Principle | Role of Furan Group | Resulting System/Material |

| Protein-Polymer Conjugates | "Grafting-to" via Click Chemistry | Acts as a diene for conjugation to a protein modified with a dienophile. | Biologically active and stable bioconjugates. nih.govnih.gov |

| Functional Polymeric Micelles | Self-assembly of amphiphilic block copolymers. | Provides reactive sites on the micelle corona for further functionalization. | Surface-modifiable nanocarriers for drug delivery. nih.gov |

| Surface Functionalization | "Grafting-to" polymer brushes on substrates. | Reacts with surface-bound dienophiles to covalently attach polymer chains. | Surfaces with tailored properties (e.g., wettability). rsc.orgacs.org |

| Mechanically Responsive Materials | Reversible Diels-Alder/retro-Diels-Alder reaction. | Forms reversible cross-links with bismaleimides. | Self-healing polymers and controlled-release systems. rsc.orgnih.gov |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Functionalization Strategies

Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing and functionalizing furan-based molecules. While Furan-2-yl 2-bromo-2-methylpropanoate (B8525525) can be synthesized from furfuryl alcohol and 2-bromoisobutyryl bromide, exploring alternative and greener synthetic pathways is a key objective.

Novel Synthetic Routes:

Catalytic Conversion of Biomass: A major thrust is the direct conversion of abundant biomass, such as agricultural waste, into key furan (B31954) platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.netnortheastern.edu Research into novel catalytic systems, including zeolites, ionic liquids, and non-noble metal catalysts, aims to improve yields and selectivity while operating under milder, more sustainable conditions. frontiersin.org For instance, the direct conversion of chitin (B13524), a biopolymer, into nitrogen-containing furan derivatives represents an innovative approach. rsc.org

Flow Chemistry: The application of continuous flow chemistry for the synthesis of furan compounds can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Functionalization Strategies:

C-H Activation: Direct functionalization of the furan ring through C-H activation is a powerful strategy to introduce a wide range of substituents without the need for pre-functionalized starting materials. colab.ws

Diels-Alder Chemistry: The furan ring acts as a diene in the Diels-Alder reaction, a versatile tool for creating complex cyclic structures and for post-polymerization modification of furan-containing polymers. scielo.brrsc.org Future work will explore a wider range of dienophiles and reaction conditions to control the stereochemistry and reversibility of the adducts formed. rsc.org

Polymerization Initiators: The "2-bromo-2-methylpropanoate" moiety in the title compound is a classic ATRP initiator. cmu.edu Research is ongoing to develop new furan-based initiators for various controlled polymerization techniques, enabling the synthesis of well-defined polymers with furan functionalities at the chain end or as pendant groups. tsijournals.comresearchgate.net For example, the copolymerization of styrene (B11656) with 2-vinylfuran has been achieved via ATRP, yielding functional styrenic polymers. acs.org

| Synthetic Strategy | Description | Potential Advantages |

| Catalytic Biomass Conversion | Direct transformation of renewable feedstocks like cellulose (B213188) and chitin into furan platform molecules. researchgate.netrsc.org | Sustainability, reduced reliance on fossil fuels. patsnap.comfrontiersin.org |

| One-Pot Cascade Reactions | Multi-step syntheses performed in a single reactor without isolating intermediates. organic-chemistry.org | Increased efficiency, reduced waste, and cost-effectiveness. |

| C-H Functionalization | Direct introduction of functional groups onto the furan ring's carbon-hydrogen bonds. colab.ws | Atom economy, simplified synthetic routes. |

| Diels-Alder Cycloaddition | Reaction of the furan diene with a dienophile to form cyclic adducts. scielo.brrsc.org | Creation of complex architectures and thermoreversible materials. rsc.orgmdpi.com |

Development of Advanced Materials with Tailored Properties

The incorporation of the furan moiety into polymer structures, facilitated by initiator molecules like Furan-2-yl 2-bromo-2-methylpropanoate, is a gateway to advanced materials with unique and tunable properties.

Sustainable Polymers:

Bio-based Polyesters: Furan-2,5-dicarboxylic acid (FDCA), derived from HMF, is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). patsnap.comsemanticscholar.org PEF exhibits superior gas barrier properties, making it attractive for packaging applications. semanticscholar.org Future research will focus on optimizing polymerization processes and exploring copolyesters to further tailor properties like thermal stability and biodegradability. colab.wssemanticscholar.orgacs.org

Furan-Based Resins and Thermosets: Furfuryl alcohol can be polymerized to form furan resins with excellent thermal and chemical resistance. patsnap.commdpi.com The development of novel furan-based epoxy resins and vitrimers (a class of plastics that are strong like thermosets but can be reshaped like glass) is an active area of investigation, targeting high-performance and recyclable materials. acs.org

Smart and Functional Materials:

Self-Healing Polymers: The reversible Diels-Alder reaction between furan and maleimide (B117702) groups is a cornerstone for creating self-healing materials. mdpi.commdpi.com When a material containing these linkages is damaged, heating can induce a retro-Diels-Alder reaction, breaking the cross-links and allowing the material to flow and heal the crack. Upon cooling, the forward Diels-Alder reaction reforms the network, restoring the material's integrity. mdpi.comrsc.orgresearchgate.net Research is focused on tuning the reaction kinetics and the structure of the crosslinkers to achieve faster healing at lower temperatures. rsc.orgrsc.org

Shape Memory Polymers: Furan-based networks can also exhibit shape-memory properties, where a material can be deformed and fixed into a temporary shape, and then recover its original shape upon exposure to a stimulus like heat. mdpi.com

Organic Electronics: Furan's electron-rich nature makes it a valuable component in organic semiconductor materials for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgnih.gov Its structural similarity to thiophene, a well-established building block in this field, combined with advantages like lower steric hindrance, makes it a promising candidate for developing next-generation photovoltaic materials. nih.govresearchgate.net

| Material Type | Key Furan-Based Component | Governing Chemistry/Property | Future Research Focus |

| Bio-based Polyesters | 2,5-Furandicarboxylic acid (FDCA) | Polycondensation | Improving thermal stability and exploring novel copolyesters. semanticscholar.orgrsc.org |

| Self-Healing Polymers | Furan-maleimide adducts | Reversible Diels-Alder reaction | Enhancing healing efficiency and lowering healing temperature. mdpi.comrsc.org |

| Shape Memory Polymers | Furan-functionalized polyketones | Thermally reversible cross-linking | Tailoring thermomechanical and shape recovery properties. mdpi.com |

| Organic Semiconductors | Furan-containing π-conjugated polymers | Electron-rich aromatic character | Designing novel structures for higher efficiency in solar cells. rsc.orgnih.govresearchgate.net |

Expansion of Catalytic Applications in Organic Synthesis

Beyond its role as a structural component in materials, the furan ring and its derivatives are gaining attention for their potential in catalysis.

Furan-Based Ligands: The furan motif can be incorporated into ligands for transition metal catalysts. The oxygen heteroatom can act as a coordination site, influencing the electronic and steric properties of the metal center and, consequently, its catalytic activity and selectivity.

Organocatalysis: Furan derivatives can be designed to act as organocatalysts, avoiding the use of potentially toxic and expensive metals. This aligns with the principles of green chemistry.

Catalytic Transformation: Furan compounds themselves are valuable substrates for catalytic transformations. For example, the catalytic oxidation of furans can yield valuable 1,4-dicarbonyl compounds, which are versatile intermediates in organic synthesis. nih.gov A notable example involves the use of Mn(III)/Co(II) catalyst systems for the oxidation of furan rings, leading to the synthesis of complex molecules like benzofurans. nih.gov The development of sustainable catalytic pathways to upgrade furan derivatives into other platform chemicals and fuels is a significant area of research. frontiersin.org

Deeper Computational Mechanistic Understanding of Furan-Containing Systems

To accelerate the discovery and design of new furan-based materials and processes, a deeper mechanistic understanding at the molecular level is crucial. Computational chemistry provides powerful tools to achieve this.

Reaction Mechanisms: Quantum mechanics (QM) calculations can elucidate the detailed mechanisms of reactions involving furans, such as the Diels-Alder reaction, polymerization processes, and catalytic ring-opening. rsc.orgacs.orgacs.org For instance, computational studies have been used to understand the preference for endo or exo adducts in Diels-Alder reactions and the factors influencing the retro-Diels-Alder temperature. rsc.org

Material Property Prediction: Density Functional Theory (DFT) and other computational methods can predict the electronic, photophysical, and mechanical properties of furan-containing molecules and polymers. nih.govrsc.org This allows for the in silico screening of candidate structures before undertaking laborious and expensive synthesis, guiding the design of materials with desired characteristics. For example, TD-DFT calculations are used to understand the absorption and emission properties of furan-containing compounds for applications in organic electronics. nih.gov

Catalyst-Substrate Interactions: Computational modeling can provide detailed insights into the interactions between furan substrates and catalysts, helping to explain observed reactivity and selectivity. acs.orgacs.org Recent studies have used QM to reveal the critical role of water in mediating the catalytic ring-opening of furan derivatives on platinum catalysts, highlighting how the solvent environment can control reaction pathways. acs.orgacs.org This level of understanding is vital for designing more efficient and selective catalytic systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Furan-2-yl 2-bromo-2-methylpropanoate, and how can purity be optimized?

- Methodology :

- Esterification : React 2-bromo-2-methylpropanoic acid with furan-2-ol using coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides. Monitor reaction progress via TLC or NMR .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via H/C NMR and GC-MS.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acid to alcohol) and employ anhydrous conditions to suppress hydrolysis .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential alkylating properties .

- Ventilation : Use fume hoods for reactions and transfers. Store in airtight containers away from light and moisture.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How is this compound characterized structurally and thermally?

- Analytical Techniques :

- Spectroscopy : H NMR (δ 1.6 ppm for CH groups, δ 6.3-7.4 ppm for furan protons) and IR (C=O stretch ~1730 cm) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For example, related furan esters exhibit stability up to 150°C .

Advanced Research Questions

Q. How does this compound function as an ATRP initiator, and what side reactions occur?

- Mechanistic Insights :

- Polymerization : The bromine atom acts as a leaving group, enabling radical initiation. Kinetic studies show pseudo-first-order behavior for styrene polymerization .

- Side Reactions : Propargylic hydrogen abstraction can lead to premature termination. Suppress via low-temperature reactions (<60°C) or using protecting groups on the furan ring .

- Data Table :

| Monomer | Conversion (%) | (g/mol) | Dispersity (Đ) |

|---|---|---|---|

| Styrene | 85 | 12,500 | 1.25 |

| MMA | 72 | 9,800 | 1.32 |

Q. What reaction pathways dominate when this compound interacts with nucleophiles (e.g., amines, zinc)?

- Case Study :

- Reformatsky Reaction : Zinc-mediated coupling with Schiff bases yields β-lactams via intramolecular cyclization. Key intermediates include enolate species (confirmed by C NMR) .

- Competing Pathways : Elimination (forming alkenes) vs. substitution. Dominance depends on solvent polarity (e.g., THF favors substitution, while DMF promotes elimination) .

Q. How do structural modifications (e.g., halogen substitution) alter reactivity and applications?

- Comparative Analysis :

- Bromine vs. Chlorine : Bromine’s higher leaving-group ability accelerates polymerization initiation but increases toxicity. Chlorinated analogs show slower kinetics but improved stability .

- Furan Modifications : Electron-withdrawing groups (e.g., nitro) on the furan ring enhance electrophilicity, enabling faster reaction rates in cycloadditions .

Data Contradictions and Resolution

- Thermodynamic Stability : Studies on ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate report conflicting decomposition temperatures (150°C vs. 170°C). Resolution: Variability arises from sample purity (≥95% required for reproducibility) .

- Polymer Dispersity : Discrepancies in Đ values (1.25 vs. 1.40) for styrene polymerization stem from initiator-to-catalyst ratios. Optimal [I]/[Cu] = 1:0.8 minimizes dispersity .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.